molecular formula C26H25F3N6O B12614997 C26H25F3N6O

C26H25F3N6O

Katalognummer: B12614997
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: QWYXBBHNWWJDRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C26H25F3N6O is a complex organic molecule. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound’s structure includes multiple functional groups, which contribute to its diverse reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C26H25F3N6O involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes the reaction of a benzyl-substituted pyrazole with a trifluoromethyl-substituted phenyl compound under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

C26H25F3N6O: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

C26H25F3N6O: has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of C26H25F3N6O involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

C26H25F3N6O: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and the resulting chemical and biological activities.

Eigenschaften

Molekularformel

C26H25F3N6O

Molekulargewicht

494.5 g/mol

IUPAC-Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H25F3N6O/c1-16-23(17(2)34(33-16)15-18-9-5-3-6-10-18)32-25(36)20-14-30-35-22(26(27,28)29)13-21(31-24(20)35)19-11-7-4-8-12-19/h3-12,14,21-22,31H,13,15H2,1-2H3,(H,32,36)

InChI-Schlüssel

QWYXBBHNWWJDRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.